![molecular formula C16H15N3O2 B11843685 N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide CAS No. 650626-17-8](/img/structure/B11843685.png)
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is a compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a bicyclic aromatic hydrocarbon. The presence of the methoxy group and the imidazole ring in its structure makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxynaphthalene, undergoes a series of reactions to introduce the necessary functional groups. This often involves nitration, reduction, and acetylation reactions.
Imidazole Ring Formation: The imidazole ring is introduced through a cyclization reaction involving the naphthalene derivative and an appropriate amine.
Acetylation: The final step involves the acetylation of the imidazole derivative to form N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of N-(4-(6-Hydroxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Reduction: Formation of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Methoxynaphthalen-1-yl)acetamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide: Contains a different substitution pattern, leading to different chemical and biological properties.
2-(4-Azepan-1-yl-2-hydroxy-6,7-dimethoxy-naphthalen-1-yl)-N-phenyl-acetamide: Contains additional functional groups, which may enhance its biological activity.
Uniqueness
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is unique due to the presence of both the methoxy group and the imidazole ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
650626-17-8 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(20)18-16-17-9-15(19-16)14-5-3-4-11-8-12(21-2)6-7-13(11)14/h3-9H,1-2H3,(H2,17,18,19,20) |
Clé InChI |
BPYUPKVAMSVJGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C(N1)C2=CC=CC3=C2C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


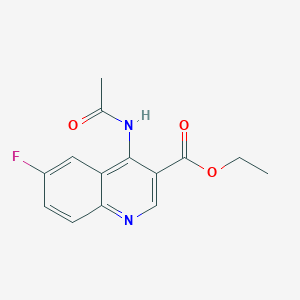

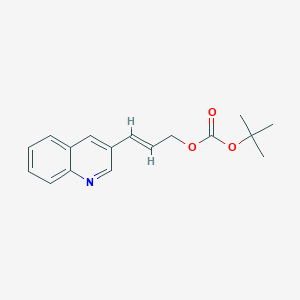

![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
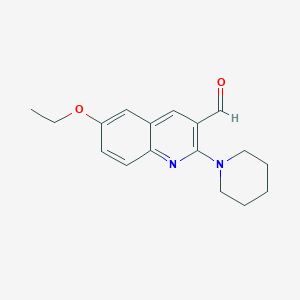
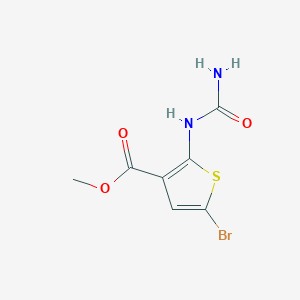
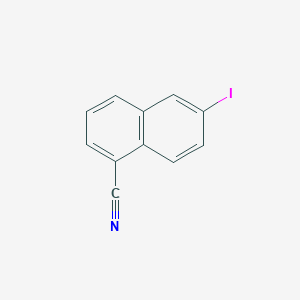



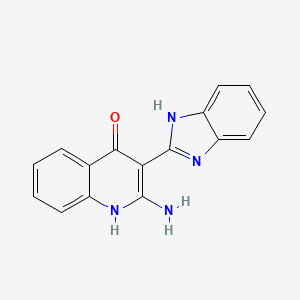
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)

